![molecular formula C13H18O4 B12574043 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde CAS No. 224586-49-6](/img/structure/B12574043.png)
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzaldehyd ist eine organische Verbindung mit der Summenformel C13H18O4. Sie zeichnet sich durch das Vorhandensein eines Benzaldehyd-Kerns aus, der mit Butan-2-yloxy- und Dimethoxygruppen substituiert ist. Diese Verbindung ist aufgrund ihrer einzigartigen Strukturmerkmale und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzaldehyd erfolgt typischerweise durch Alkylierung von 3,5-Dimethoxybenzaldehyd mit Butan-2-ol in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen beinhalten oft:
Temperatur: Moderate Temperaturen (50-70 °C), um die Reaktion zu ermöglichen.
Katalysator: Saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.
Lösungsmittel: Lösungsmittel wie Dichlormethan oder Toluol, um die Reaktanten zu lösen und die Reaktion zu ermöglichen.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern ist üblich, um den Produktionsprozess zu optimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppen können nukleophile Substitutionsreaktionen eingehen, bei denen sie unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: 4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzoesäure.
Reduktion: 4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzylalkohol.
Substitution: Produkte hängen vom verwendeten Nukleophil ab, wie z. B. 4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzylamin.
Wissenschaftliche Forschungsanwendungen
4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Mechanismus, durch den 4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzaldehyd seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen eingehen, wodurch ihre Funktion möglicherweise verändert wird. Die Methoxygruppen können auch die Reaktivität und die Wechselwirkungen der Verbindung mit biologischen Molekülen beeinflussen.
Wirkmechanismus
The mechanism by which 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzoesäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle eines Aldehyds.
4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzylalkohol: Ähnliche Struktur, aber mit einer Alkoholgruppe anstelle eines Aldehyds.
3,5-Dimethoxybenzaldehyd: Fehlt die Butan-2-yloxy-Gruppe.
Einzigartigkeit
4-[(Butan-2-yl)oxy]-3,5-Dimethoxybenzaldehyd ist aufgrund des Vorhandenseins sowohl von Butan-2-yloxy- als auch von Dimethoxygruppen einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem Forschungsobjekt in verschiedenen Forschungsfeldern.
Eigenschaften
CAS-Nummer |
224586-49-6 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-butan-2-yloxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-5-9(2)17-13-11(15-3)6-10(8-14)7-12(13)16-4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
VCHJCKGXKVNISR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=C(C=C(C=C1OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


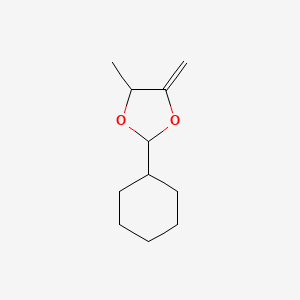
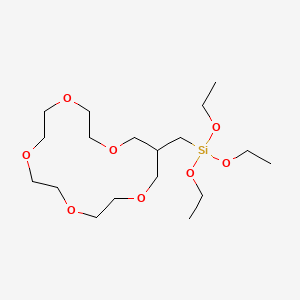
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
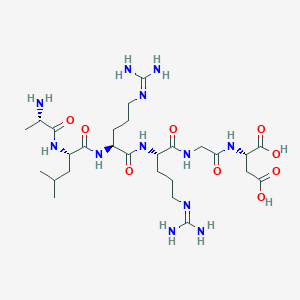
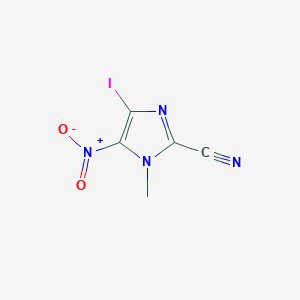

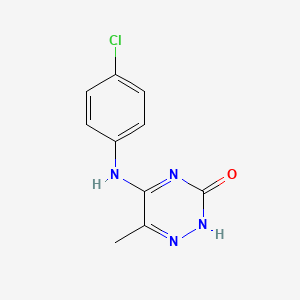
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
